molecular formula C14H19N3O B11742996 1-ethyl-N-(3-methoxybenzyl)-5-methyl-1H-pyrazol-4-amine

1-ethyl-N-(3-methoxybenzyl)-5-methyl-1H-pyrazol-4-amine

Cat. No.: B11742996
M. Wt: 245.32 g/mol
InChI Key: KTJNNHYSHZBHBW-UHFFFAOYSA-N
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Description

1-ethyl-N-[(3-methoxyphenyl)methyl]-5-methyl-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl group, a methoxyphenylmethyl group, and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[(3-methoxyphenyl)methyl]-5-methyl-1H-pyrazol-4-amine can be achieved through a multi-step process involving the following key steps:

  • Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions. For example, the reaction of hydrazine hydrate with 3-methoxyacetophenone in the presence of acetic acid can yield 3-methoxyphenylhydrazine.

  • Alkylation: : The next step involves the alkylation of the pyrazole ring. This can be achieved by reacting 3-methoxyphenylhydrazine with ethyl bromide in the presence of a base such as potassium carbonate to introduce the ethyl group.

  • Methylation: : The final step involves the methylation of the pyrazole ring. This can be done by reacting the intermediate product with methyl iodide in the presence of a base such as sodium hydride to introduce the methyl group at the 5-position of the pyrazole ring.

Industrial Production Methods

Industrial production of 1-ethyl-N-[(3-methoxyphenyl)methyl]-5-methyl-1H-pyrazol-4-amine typically involves the optimization of the above synthetic routes to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[(3-methoxyphenyl)methyl]-5-methyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole N-oxides.

  • Reduction: : Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding hydrazine derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, tetrahydrofuran.

    Substitution: Amines, thiols, sodium hydride, dimethylformamide.

Major Products Formed

    Oxidation: Pyrazole N-oxides.

    Reduction: Hydrazine derivatives.

    Substitution: Amino or thio-substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex pyrazole derivatives with potential biological activities.

    Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in inflammatory pathways.

    Medicine: The compound has shown promise as a lead compound for the development of anti-inflammatory and analgesic drugs.

    Industry: It is used in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(3-methoxyphenyl)methyl]-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the modulation of various biological processes, such as inflammation and pain signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-methyl-1H-pyrazol-4-amine: Lacks the methoxyphenylmethyl group, resulting in different biological activities.

    1-ethyl-N-[(3-chlorophenyl)methyl]-5-methyl-1H-pyrazol-4-amine: Contains a chlorophenylmethyl group instead of a methoxyphenylmethyl group, leading to variations in chemical reactivity and biological properties.

    1-ethyl-N-[(3-hydroxyphenyl)methyl]-5-methyl-1H-pyrazol-4-amine: Contains a hydroxyphenylmethyl group, which can affect its solubility and interaction with biological targets.

Uniqueness

1-ethyl-N-[(3-methoxyphenyl)methyl]-5-methyl-1H-pyrazol-4-amine is unique due to the presence of the methoxyphenylmethyl group, which imparts specific chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with molecular targets, making it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

1-ethyl-N-[(3-methoxyphenyl)methyl]-5-methylpyrazol-4-amine

InChI

InChI=1S/C14H19N3O/c1-4-17-11(2)14(10-16-17)15-9-12-6-5-7-13(8-12)18-3/h5-8,10,15H,4,9H2,1-3H3

InChI Key

KTJNNHYSHZBHBW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NCC2=CC(=CC=C2)OC)C

Origin of Product

United States

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